molecular formula C29H48O B1239008 Fucosterol CAS No. 481-14-1

Fucosterol

Numéro de catalogue B1239008
Numéro CAS: 481-14-1
Poids moléculaire: 412.7 g/mol
Clé InChI: OSELKOCHBMDKEJ-WGMIZEQOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

Fucosterol is biosynthesized in marine brown algae, such as Fucus spiralis, through a process involving the conversion of mevalonic acid to this compound. This involves isomerisation and hydrogen migration, which are key steps in the formation of its unique structure (Goad & Goodwin, 2005).

Molecular Structure Analysis

The molecular structure of this compound includes a sterol backbone with specific functional groups that contribute to its biological activity. The presence of a double bond and a hydroxyl group in its structure plays a crucial role in its interaction with biological membranes and enzymes. Unfortunately, the specific molecular structure analysis of this compound in the context of this request is not detailed in the provided studies.

Chemical Reactions and Properties

This compound participates in various chemical reactions due to its sterol structure. It has been shown to modulate liver X receptors (LXRs) which are crucial in cholesterol homeostasis. The mechanism involves the stimulation of transcriptional activity of LXRs, affecting genes involved in cholesterol efflux, without inducing hepatic triglyceride accumulation, highlighting its selectivity and potential therapeutic benefits (Hoang et al., 2012).

Physical Properties Analysis

This compound's physical properties include its sterol structure, which influences its solubility, melting point, and interaction with cellular membranes. These properties are essential for its biological function and potential pharmaceutical applications. The specific physical properties analysis of this compound was not covered in depth in the available literature.

Chemical Properties Analysis

The chemical properties of this compound, such as its antioxidative and anti-inflammatory effects, are well documented. It inhibits the production of pro-inflammatory cytokines and mediates protective mechanisms against oxidative stress, highlighting its potential as a therapeutic agent in various conditions. For example, this compound has shown to protect against cobalt chloride-induced inflammation by inhibiting the hypoxia-inducible factor through the PI3K/Akt pathway (Zheng-wang Sun et al., 2015).

Applications De Recherche Scientifique

Anticancer Properties

Fucosterol exhibits notable anticancer activities. A study by (Mao et al., 2019) revealed its antiproliferative effects on human lung cancer cells through apoptosis induction and cell cycle arrest. The study emphasized this compound's role in targeting the Raf/MEK/ERK signaling pathway in lung cancer cells, providing a foundation for potential lung cancer treatments.

Broad-Spectrum Bioactivity

This compound is recognized for its diverse biological activities, including anti-osteoarthritic, anticancer, anti-inflammatory, immunomodulatory, hepatoprotective, and antimicrobial properties. A comprehensive review by (Meinita et al., 2021) highlights these bioactivities, underscoring this compound's potential in nutraceutical and pharmaceutical industries.

Anti-obesity and Metabolic Regulation

The anti-adipogenic activity of this compound is demonstrated in a study by (Jung et al., 2014), focusing on its effect in reducing lipid accumulation in adipocytes. This research points towards the potential use of this compound as an anti-obesity agent by inhibiting the expression of key adipocyte marker proteins.

Neuropharmacological Potential

This compound's therapeutic promise in neurodegeneration is explored in a study by (Hannan et al., 2019). The research employs system pharmacology and in silico analysis to elucidate this compound's role in modulating neurodegenerative disorder pathobiology, highlighting its neuroprotective properties.

Anti-Diabetic Properties

A study by (Jung et al., 2013) investigates this compound's potential as an anti-diabetic compound. The research evaluates its inhibitory activity against enzymes relevant to diabetic complications, suggesting its application in diabetes management.

Inflammation Modulation

This compound's capability to modulate inflammation is evidenced in research by (Sun et al., 2015). The study demonstrates this compound's protective mechanisms against hypoxia-induced damages, suggesting its potential in treating inflammatory conditions.

Bone Regenerative Effects

The study by (Lee et al., 2014) explores this compound's bone regenerative effects, particularly in the context of postmenopausal osteoporosis. The research highlights its dual potentials in activating osteoblasts and suppressing osteoclast differentiation.

Cholesterol Homeostasis

(Hoang et al., 2012) investigate this compound's role in cholesterol homeostasis, identifying its activity as a liver X receptor modulator. The study emphasizes its regulation of key genes in cholesterol management without inducing hepatic triglyceride accumulation.

Anti-Inflammatory Effects

This compound's anti-inflammatory properties are further supported by (Yoo et al., 2012) in their study on its effects in RAW264.7 macrophages. The research focuses on its ability to inhibit nitric oxide and pro-inflammatory cytokines production, suggesting mechanisms involving NF-κB and p38 MAPK pathways.

Potential in Lung Cancer Treatment

This compound's effect on non-small cell lung cancer is examined by (Li et al., 2021), providing insights into its molecular mechanisms. The study suggests its suppression of NSCLC progression through targeting specific signaling pathways, laying the groundwork for new drug development.

Acetylcholinesterase Inhibition

The potential of this compound as a human acetylcholinesterase inhibitor is evaluated by (Castro-Silva et al., 2018). Combining in vitro and in silico methods, the study assesses this compound's effectiveness in inhibiting acetylcholinesterase, relevant for neurological conditions.

Protective Effect on Liver Injury

This compound's protective effects on liver injury are highlighted by (Choi et al., 2015) and (Mo et al., 2018). These studies investigate its role in mitigating oxidative stress-induced cell injury, suggesting mechanisms involving modulation of inflammatory responses and signaling pathways.

Antioxidant Properties

The antioxidant activities of this compound are investigated by (Lee et al., 2003), focusing on its hepatoprotective effects in CCl4-intoxicated rats. The study demonstrates its capacity to enhance hepatic antioxidant enzyme activities, pointing to its potential as an antioxidant agent.

Adipogenesis Inhibition

Research by (Song et al., 2017) delves into this compound's antiadipogenic effect, examining its molecular mechanism. The study reveals its role in mediating AMPK- and Wnt/β-catenin-signaling pathways, crucial for inhibiting adipogenesis.

Antileishmanial Activity

This compound's potential as an antileishmanial agent is explored by (Becerra et al., 2015). Extracted from the brown alga Lessonia vadosa, the study emphasizes this compound's effectiveness against leishmaniasis, contributing to the search for novel therapeutic agents.

Mécanisme D'action

Target of Action

Isothis compound has been found to have broad activity against targets such as NF-κB-luciferase, 3-hydroxy-3-methylglutaryl CoA reductase (HMGR)-green fluorescent protein, and protein tyrosine phosphatase 1B . These targets play crucial roles in various cellular processes, including inflammation, cholesterol metabolism, and protein phosphorylation.

Mode of Action

The compound interacts with its targets, leading to changes in their activity. For instance, it can reduce the uptake of cholesterol in the intestinal lumen and affect its transport . It also regulates the metabolism of cholesterol in the liver . These interactions result in changes in cellular processes and functions.

Biochemical Pathways

Isothis compound affects several biochemical pathways. It plays a role in the sterol and sphingolipid pathways . The main enzymes involved in plant sterol biosynthesis, such as 3-hydroxy-3-methylglutaryl-CoA reductase, C24-sterol methyltransferase, and C22-sterol desaturase, are responsible for maintaining the optimal balance between sterols . The balance between 24-methylsterols and 24-ethylsterols, which is specific for individual plant species, is also influenced by Isothis compound .

Result of Action

Isothis compound’s action leads to molecular and cellular effects. It contributes to cellular sterol homeostasis . It also affects gene expression involved in cell expansion and cell division . Moreover, it has been found to be involved in anti-inflammatory and anti-oxidative stress processes, and the reduction of beta cell damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Isothis compound. For instance, chronic ultraviolet irradiation, one of the most harmful environmental factors affecting the skin, can influence the effectiveness of Isothis compound . Additionally, genetic factors can affect the bioavailability of phytosterols, including Isothis compound .

Orientations Futures

Despite the potential applications of fucosterol, there is a need to fill certain related research gaps . Future comprehensive research on this compound, including the study of macroalgae sources, chemical characterization, pharmacokinetic mechanisms, in vitro, in vivo, and clinical experiments will elucidate the role of this compound as a potent bioactive compound derived from marine sources .

Analyse Biochimique

Biochemical Properties

Fucosterol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine . Additionally, this compound interacts with proteins involved in the antioxidant defense system, such as superoxide dismutase and catalase, enhancing their activity and thereby reducing oxidative stress .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been found to protect HepG2 cells from oxidative stress-induced damage by reducing reactive oxygen species levels and increasing glutathione levels . Moreover, this compound influences cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation . It also modulates gene expression, leading to the upregulation of antioxidant and anti-inflammatory genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates liver X-receptor-beta (LXR-β) and glucocorticoid receptor (GR), which are involved in lipid metabolism and anti-inflammatory responses . This compound also inhibits the activity of β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer’s disease . Furthermore, it modulates the expression of genes involved in the antioxidant response, such as Nrf2 and heme oxygenase-1 (HO-1) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not degrade quickly, maintaining its bioactivity over extended periods . Long-term studies have shown that this compound continues to exert protective effects against oxidative stress and inflammation in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits beneficial effects, such as reducing oxidative stress and inflammation . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances . It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized through the mevalonate pathway, which is also responsible for the synthesis of other sterols such as cholesterol . This compound interacts with enzymes such as squalene epoxidase and lanosterol synthase, which are key players in sterol biosynthesis . Additionally, this compound influences metabolic flux by modulating the activity of enzymes involved in lipid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It is known to bind to lipoproteins, facilitating its transport in the bloodstream . This compound also accumulates in lipid-rich tissues, such as the liver and adipose tissue, where it exerts its biological effects .

Subcellular Localization

This compound is localized in various subcellular compartments, including the plasma membrane, endoplasmic reticulum, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments . The subcellular localization of this compound is crucial for its activity, as it allows it to interact with specific biomolecules and exert its effects.

Propriétés

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3/b21-7-/t20-,23+,24+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSELKOCHBMDKEJ-WGMIZEQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)\C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50904509
Record name Isofucosterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isofucosterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002374
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

481-14-1, 18472-36-1
Record name Isofucosterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=481-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isofucosterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name delta5-Avenosterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018472361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isofucosterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOFUCOSTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4UL5AI3R2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isofucosterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002374
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fucosterol
Reactant of Route 2
Fucosterol
Reactant of Route 3
Fucosterol
Reactant of Route 4
Fucosterol
Reactant of Route 5
Fucosterol
Reactant of Route 6
Fucosterol

Q & A

Q1: How does fucosterol exert its anti-inflammatory effects?

A1: this compound has been shown to attenuate inflammation through multiple pathways. It can inhibit the expression of inflammatory mediators like iNOS, COX-2, and pro-inflammatory cytokines (IL-6, IL-1β, and TNF-α), including PGE2 []. This inhibition is linked to the deactivation of mitogen-activated protein kinases (MAPKs) induced by reactive oxygen species []. Furthermore, this compound activates the Nrf2/HO-1 pathway, contributing to the intricate balance of oxidative stress and inflammation within cells [].

Q2: What are the downstream effects of this compound's interaction with Liver X Receptors (LXRs)?

A2: this compound acts as a dual-LXR agonist, activating both LXR-α and -β []. This activation leads to the transcriptional upregulation of key genes involved in reverse cholesterol transport, including ABCA1, ABCG1, and ApoE in macrophages [, ]. Consequently, this compound significantly increases cholesterol efflux from cells, demonstrating its potential in managing cholesterol levels [].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C29H48O, and its molecular weight is 412.69 g/mol.

Q4: Are there any spectroscopic data available to confirm this compound's structure?

A4: Yes, researchers have used various spectroscopic methods to elucidate the structure of this compound, including nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) [, , , ]. These techniques provide detailed information about the arrangement of atoms and functional groups within the molecule, confirming its identity.

Q5: Has the stability of this compound been assessed under various conditions?

A5: Studies have explored this compound's stability. For instance, one study investigated its influence on the thermal polymerization of purified high oleic sunflower triacylglycerols []. While alpha-tocopherol showed inhibitory effects on polymerization, this compound did not exhibit any significant impact under the tested conditions [].

Q6: Does this compound exhibit any catalytic properties?

A6: While this compound is not typically considered a catalyst, its presence can influence specific reactions. For example, it did not significantly affect the polymerization of high oleic sunflower oil in a study, suggesting it might not have direct catalytic activity in this specific context [].

Q7: Have computational methods been applied to study this compound?

A7: Yes, computational chemistry has been employed to explore this compound's interactions with potential targets. For instance, molecular docking and dynamics simulations, coupled with MMGBSA calculations, were used to investigate its binding affinity towards amyloid-beta (Aβ1-42) []. These studies provide insights into the molecular mechanisms underlying this compound's observed effects.

Q8: What strategies have been explored to improve the stability and bioavailability of this compound?

A8: One study investigated the inclusion complexation of this compound with different cyclodextrins, such as maltosyl-β-cyclodextrin and heptakis(2,6-di-O-methyl)-β-cyclodextrin []. These complexes demonstrated improved solubility and dissolution rates compared to free this compound, indicating their potential in enhancing its bioavailability [].

Q9: What are the key findings from in vitro and in vivo studies on this compound's anticancer activity?

A9: In vitro studies have shown that this compound exerts antitumor activity against several human cancer cell lines, including colon cancer cells (HCT116 and HT29) []. It also displayed selective inhibitory activity against human HeLa cervical cancer cells, inducing apoptosis and inhibiting cell migration []. In vivo studies using a zebrafish xenograft model demonstrated that this compound could decrease tumor formation, supporting its potential as an anticancer agent [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.